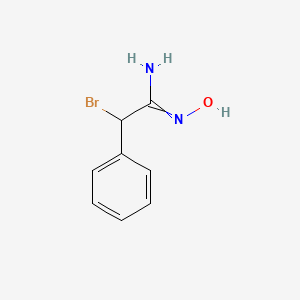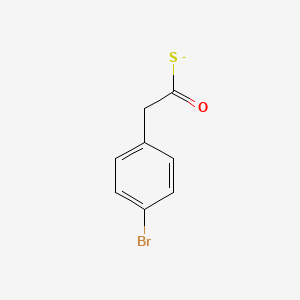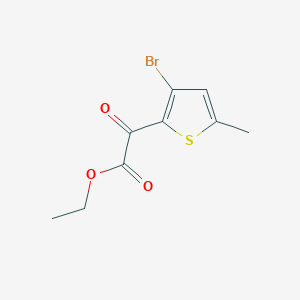![molecular formula C19H11BrF3NO2 B11822572 6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822572.png)
6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a quinoline carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethenyl Group: The ethenyl group is introduced through a Heck reaction, where the quinoline derivative is coupled with a suitable vinyl halide in the presence of a palladium catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Quinoline derivatives with higher oxidation states
Reduction: Alcohol or amine derivatives
Substitution: Compounds with substituted functional groups
Scientific Research Applications
6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-[2-[4-(trifluoromethoxy)phenyl]ethenyl]quinoline-4-carboxylic acid: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
6-Bromo-2-[2-[4-(methyl)phenyl]ethenyl]quinoline-4-carboxylic acid: Similar in structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H11BrF3NO2 |
|---|---|
Molecular Weight |
422.2 g/mol |
IUPAC Name |
6-bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H11BrF3NO2/c20-13-6-8-17-15(9-13)16(18(25)26)10-14(24-17)7-3-11-1-4-12(5-2-11)19(21,22)23/h1-10H,(H,25,26) |
InChI Key |
JWFVREZGXKNIHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B11822492.png)
![(R)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822500.png)

![Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11822521.png)

![3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B11822531.png)
![3-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B11822539.png)
![4-Bromotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one](/img/structure/B11822545.png)



![(R)-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822598.png)


